molecular formula C16H25N3O3 B2504783 Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate CAS No. 1197826-03-1

Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate

Cat. No. B2504783
CAS RN: 1197826-03-1
M. Wt: 307.394
InChI Key: BCVFPBMITPESDL-UHFFFAOYSA-N
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Description

“Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate” is an alkyl 1-cyanocyclopanecarboxylate . It is a type of cycloalkane, which are compounds containing rings of carbon atoms .


Synthesis Analysis

This compound can be prepared by reacting ethyl cyanoacetate, 1,2-dibromoethane, potassium carbonate, and DMSO .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 139.15 . It has a boiling point of 217 °C and a density of 1.077 g/mL at 25 °C . The refractive index n20/D is 1.445 .

Safety and Hazards

The compound is classified as an irritant . It’s recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Future Directions

The compound may be used as a monomer in the preparation of poly (ethyl trimethylene-1-cyano-1-carboxylate)s . This suggests potential applications in polymer chemistry.

properties

IUPAC Name

ethyl 1-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-3-22-15(21)12-5-4-8-19(9-12)10-14(20)18-16(2,11-17)13-6-7-13/h12-13H,3-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVFPBMITPESDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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